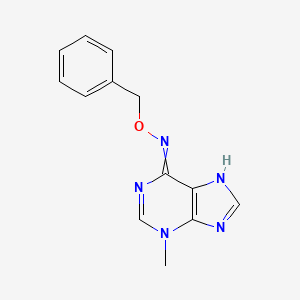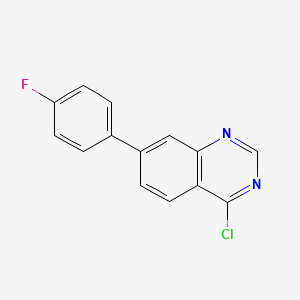
2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of trifluoromethoxy and chloro groups into the quinoline structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with chloroacetyl chloride, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions
2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.
Major Products
科学研究应用
2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and as a component in specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. The chloro and methyl groups contribute to its lipophilicity, facilitating its cellular uptake and distribution.
相似化合物的比较
Similar Compounds
2-Chloroquinoline: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
3-Methylquinoline: Lacks the chloro and trifluoromethoxy groups, affecting its reactivity and applications.
8-Trifluoromethoxyquinoline: Lacks the chloro and methyl groups, leading to variations in its chemical behavior and biological activity.
Uniqueness
2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline is unique due to the combined presence of chloro, methyl, and trifluoromethoxy groups, which confer enhanced stability, reactivity, and biological activity. This combination makes it a versatile compound for various research and industrial applications.
属性
分子式 |
C11H7ClF3NO |
|---|---|
分子量 |
261.63 g/mol |
IUPAC 名称 |
2-chloro-3-methyl-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H7ClF3NO/c1-6-5-7-3-2-4-8(17-11(13,14)15)9(7)16-10(6)12/h2-5H,1H3 |
InChI 键 |
XLHAEHPAVSTCLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=CC=C2)OC(F)(F)F)N=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)

![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)
![2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11857352.png)
![7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile](/img/structure/B11857363.png)
![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)




![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11857389.png)

